molecular formula C20H13BrN4O2S B328757 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA

Cat. No.: B328757
M. Wt: 453.3 g/mol
InChI Key: CDIBPAYWSNKVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and various aldehydes or ketones under acidic or basic conditions.

    Thiocarbamoylation: The thiocarbamoyl group can be introduced using isothiocyanates under mild conditions.

    Coupling with Nicotinamide: The final step involves coupling the benzoxazole derivative with nicotinamide using coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoxazole rings.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development .

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its anticancer properties, in particular, have shown promise in preclinical studies, indicating its potential use in chemotherapy .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced durability or antimicrobial activity.

Mechanism of Action

The mechanism of action of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA involves its interaction with various molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzoxazole: Known for its antimicrobial and anticancer properties.

    5-bromo-2-phenylbenzoxazole: Similar in structure but lacks the nicotinamide and thiocarbamoyl groups.

    Nicotinamide derivatives: Known for their role in various biological processes, including DNA repair and cell metabolism.

Uniqueness

The uniqueness of 1-(5-BROMOPYRIDINE-3-CARBONYL)-3-(2-PHENYL-1,3-BENZOXAZOL-5-YL)THIOUREA lies in its combined structural features, which confer a broad spectrum of biological activities

Properties

Molecular Formula

C20H13BrN4O2S

Molecular Weight

453.3 g/mol

IUPAC Name

5-bromo-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H13BrN4O2S/c21-14-8-13(10-22-11-14)18(26)25-20(28)23-15-6-7-17-16(9-15)24-19(27-17)12-4-2-1-3-5-12/h1-11H,(H2,23,25,26,28)

InChI Key

CDIBPAYWSNKVEC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.